molecular formula C12H10N2O3S B2390004 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide CAS No. 892846-73-0

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide

Cat. No.: B2390004
CAS No.: 892846-73-0
M. Wt: 262.28
InChI Key: DSJKDEHDUZKAON-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxolobenzothiazole moiety fused with a cyclopropanecarboxamide group, which imparts distinct chemical and physical properties.

Biochemical Analysis

Biochemical Properties

The compound N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide has been found to interact with acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . APAHs are involved in the polyamine metabolism , and polyamines have been reported to interfere with biofilm formation . The compound’s interactions with these enzymes could potentially influence these biochemical reactions.

Cellular Effects

Given its interactions with APAHs, it could potentially influence cell function by affecting polyamine metabolism and biofilm formation .

Molecular Mechanism

It is known to interact with APAHs

Metabolic Pathways

The metabolic pathways involving N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cyclopropanecarboxamide are not well-characterized. Given its known interactions with APAHs , it could potentially be involved in pathways related to polyamine metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is unique due to its specific combination of the dioxolobenzothiazole core and the cyclopropanecarboxamide group.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(6-1-2-6)14-12-13-7-3-8-9(17-5-16-8)4-10(7)18-12/h3-4,6H,1-2,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKDEHDUZKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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